molecular formula C21H15F3N2O2 B12641621 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B12641621
M. Wt: 384.3 g/mol
InChI Key: HVRNTWAUEFENJE-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with a unique structure that combines a benzenediol core with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps, starting with the preparation of the benzenediol core and the indazole moiety separately. The benzenediol core can be synthesized through the hydroxylation of benzene derivatives, while the indazole moiety is often prepared via cyclization reactions involving hydrazines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzenediol derivatives.

Scientific Research Applications

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and the indazole moiety play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.

    Resorcinol (1,3-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.

    Hydroquinone (1,4-dihydroxybenzene): Similar benzenediol structure but lacks the indazole moiety.

Uniqueness

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to the presence of the indazole moiety and the trifluoromethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15F3N2O2

Molecular Weight

384.3 g/mol

IUPAC Name

4-[2-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(17)25-26(12-13-5-2-1-3-6-13)20(16)15-10-9-14(27)11-18(15)28/h1-11,27-28H,12H2

InChI Key

HVRNTWAUEFENJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=C(C3=N2)C(F)(F)F)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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